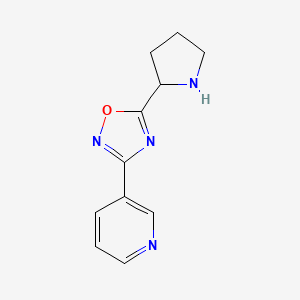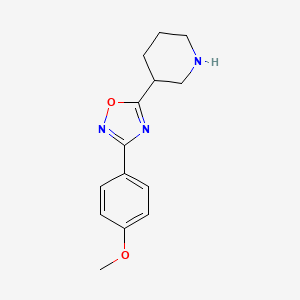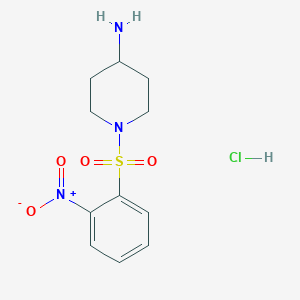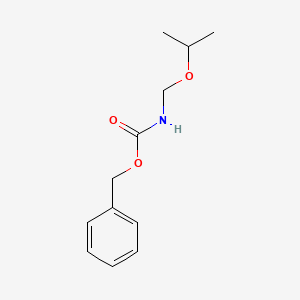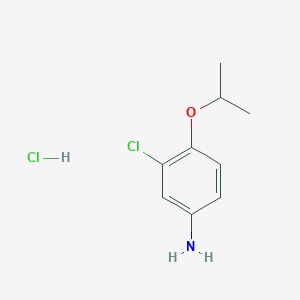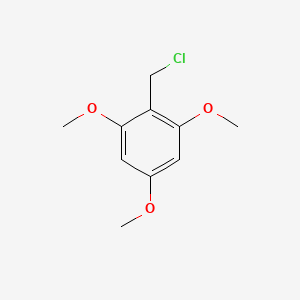
2-(Clorometil)-1,3,5-trimetoxibenceno
Descripción general
Descripción
2-(Chloromethyl)-1,3,5-trimethoxybenzene is a useful research compound. Its molecular formula is C10H13ClO3 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-1,3,5-trimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-1,3,5-trimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Agentes Anticancerígenos
2-(Clorometil)-1,3,5-trimetoxibenceno: se utiliza en la síntesis de nuevos agentes anticancerígenos. Sirve como un intermedio clave en la preparación de andamios de 4-anilinoquinazolina . Estos andamios son cruciales en el desarrollo de compuestos que exhiben una actividad anticancerígena prometedora in vitro.
Desarrollo de Agentes de Contraste de Resonancia Magnética (MRI)
Este compuesto está involucrado en la síntesis de complejos de ácido dietilentriaminopentaacético bisamida de Gd3+. Estos complejos son significativos como agentes de contraste de resonancia magnética (MRI) sensibles a Zn2± , mejorando la calidad de las exploraciones de MRI y ayudando en el diagnóstico preciso de diversas afecciones de salud.
Catalizador en Síntesis Orgánica
Actúa como un reactivo en reacciones de alquilación catalizadas por bases. Por ejemplo, se utiliza en la alquilación de p-tert-butilcalix6areno y p-tert-butilcalix5areno en DMF (dimetilformamida), que son pasos importantes en los procesos de síntesis orgánica .
Síntesis de Compuestos Organometálicos
This compound: es un reactivo en la síntesis de varios compuestos organometálicos. Estos compuestos juegan un papel vital en el campo de la catálisis y la ciencia de los materiales .
Reacciones de Clorometilación
El compuesto se utiliza en reacciones de clorometilación, que son esenciales para modificar compuestos aromáticos para producir productos químicos finos, farmacéuticos y polímeros . Este proceso es fundamental en la creación de una amplia gama de materiales especializados.
Investigación Bioquímica
En la investigación bioquímica, sirve como un reactivo para introducir grupos clorometil en diferentes sustratos, lo que puede ser fundamental para estudiar vías y reacciones bioquímicas .
Síntesis de Bloques de Construcción Funcionalizados
El compuesto se convierte en 2-hidroximetil-4(3H)-quinazolinonas y 2-formil-4(3H)-quinazolinonas, que son bloques de construcción funcionalizados utilizados en el diseño de compuestos biológicamente activos .
Reducción de Riesgos Ambientales
Forma parte de los esfuerzos de investigación dirigidos a reemplazar los catalizadores ácidos altamente corrosivos y peligrosos por alternativas más ecológicas en los procesos químicos .
Propiedades
IUPAC Name |
2-(chloromethyl)-1,3,5-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXFEGKXRSNKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655889 | |
| Record name | 2-(Chloromethyl)-1,3,5-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96428-90-9 | |
| Record name | 2-(Chloromethyl)-1,3,5-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


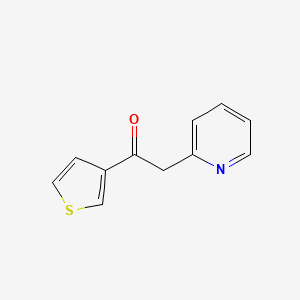
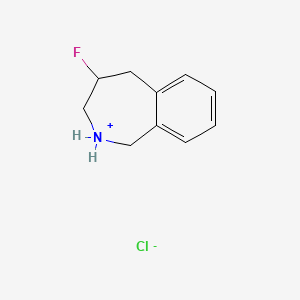


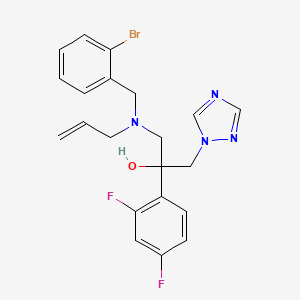
![N-[1-(2-Methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1497965.png)
